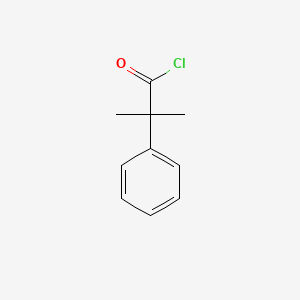

2-Methyl-2-phenylpropanoyl chloride

Description

The exact mass of the compound 2-Methyl-2-phenylpropanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-2-phenylpropanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2-phenylpropanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKYEGXKYATCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494718 | |

| Record name | 2-Methyl-2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36293-05-7 | |

| Record name | 2-Methyl-2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-2-phenylpropanoyl chloride: Synthesis, Reactivity, and Applications

Foreword: Unpacking a Versatile Synthetic Intermediate

In the landscape of modern organic and medicinal chemistry, the efficacy of a multi-step synthesis often hinges on the reliability and versatility of its constituent building blocks. 2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7), also known as α-phenylisobutyryl chloride, is one such pivotal intermediate.[1] Its structure, which combines the reactivity of an acyl chloride with the steric influence of a quaternary α-carbon bearing a phenyl group, makes it a valuable reagent for introducing specific structural motifs.[2][3] This guide offers an in-depth examination of this compound, from its fundamental properties and synthesis to its nuanced reactivity and critical role in pharmaceutical development. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's full potential.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral characteristics is foundational to its effective use in the laboratory. 2-Methyl-2-phenylpropanoyl chloride is a liquid at room temperature, a property that facilitates its handling and measurement in reactions.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 36293-05-7 | [2][4] |

| Molecular Formula | C₁₀H₁₁ClO | [1][2][4] |

| Molecular Weight | 182.64 g/mol | [1][2] |

| IUPAC Name | 2-methyl-2-phenylpropanoyl chloride | [1][2] |

| Physical Form | Liquid | |

| Boiling Point | 107°C at 13 mmHg | [5] |

| SMILES | CC(C)(C1=CC=CC=C1)C(=O)Cl | [2][4] |

Spectroscopic Signature Analysis

While specific spectra are instrument-dependent, the structure of 2-Methyl-2-phenylpropanoyl chloride allows for the confident prediction of its key spectroscopic features. This predictive analysis is crucial for reaction monitoring and product confirmation.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple. The most prominent features would include a singlet corresponding to the six protons of the two equivalent methyl groups (gem-dimethyl) and a multiplet pattern in the aromatic region (typically ~7.2-7.5 ppm) for the five protons of the phenyl group.

-

¹³C NMR (Carbon NMR): The carbon spectrum would reveal a carbonyl carbon signal (>170 ppm), signals for the aromatic carbons (typically 125-145 ppm), a quaternary α-carbon, and a signal for the equivalent methyl carbons (~26 ppm).[6]

-

IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum is a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride, typically found at a high wavenumber (around 1780-1815 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.

-

MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) would be observed at m/z 182, corresponding to the ³⁵Cl isotope, and a smaller peak at m/z 184 for the ³⁷Cl isotope (the M+2 peak) in an approximate 3:1 ratio. A common fragmentation pattern would be the loss of the chlorine atom or the entire COCl group.

Synthesis: From Carboxylic Acid to Acyl Chloride

The most direct and widely adopted method for preparing 2-Methyl-2-phenylpropanoyl chloride is through the chlorination of its corresponding carboxylic acid, 2-methyl-2-phenylpropanoic acid.[2] This transformation is a cornerstone of organic synthesis, converting a relatively unreactive hydroxyl group into an excellent leaving group (chloride), thereby activating the carbonyl for nucleophilic attack.[7][8][9]

Choice of Chlorinating Agent: A Question of Causality

Several reagents can effect this conversion, including phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and thionyl chloride (SOCl₂).[7][8] While all are effective, thionyl chloride (SOCl₂) is often the reagent of choice for laboratory-scale preparations. The rationale for this preference is rooted in the nature of its byproducts. The reaction between a carboxylic acid and thionyl chloride produces the desired acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl), both of which are gases.[8][10]

This is a significant practical advantage, as these gaseous byproducts can be easily removed from the reaction mixture, often by performing the reaction under a fume hood or with a gas trap. This simplifies the purification process, as the non-volatile acyl chloride product can be isolated directly after removing any excess thionyl chloride by distillation.[8] In contrast, reactions with PCl₅ and PCl₃ yield non-volatile byproducts (POCl₃ and H₃PO₃, respectively), which require more rigorous purification steps like fractional distillation to separate from the product.[8]

Reaction Mechanism with Thionyl Chloride

The conversion proceeds via a well-established nucleophilic acyl substitution mechanism.

Caption: Mechanism of acyl chloride formation using thionyl chloride.

-

Nucleophilic Attack: The carboxylic acid's carbonyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[9]

-

Intermediate Formation: This forms a highly reactive chlorosulfite intermediate, converting the hydroxyl group into a much better leaving group.[9]

-

Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon.

-

Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous SO₂ and HCl.[10]

Experimental Protocol: Synthesis of 2-Methyl-2-phenylpropanoyl chloride

This protocol is a representative procedure and must be performed by qualified personnel in a properly equipped chemical fume hood with appropriate personal protective equipment (PPE).

-

Setup: Equip a dry, round-bottom flask with a magnetic stirrer and a reflux condenser. Attach a gas outlet tube from the top of the condenser to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: To the flask, add 2-methyl-2-phenylpropanoic acid (1.0 eq).

-

Reagent Addition: Under stirring, carefully add thionyl chloride (SOCl₂) (approx. 1.5-2.0 eq), either neat or in an inert solvent like dichloromethane (DCM).[11] The reaction is often exothermic.

-

Reaction: Gently heat the mixture to reflux and maintain for 1-3 hours.[11] The progress of the reaction can be monitored by observing the cessation of gas evolution. A small amount of N,N-dimethylformamide (DMF) can be added as a catalyst.

-

Workup: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

-

Purification: The crude 2-Methyl-2-phenylpropanoyl chloride can be purified by vacuum distillation to yield the final product as a clear liquid.[5]

Reactivity and Synthetic Utility

The synthetic value of 2-Methyl-2-phenylpropanoyl chloride lies in the high reactivity of the acyl chloride functional group, which makes it an excellent electrophile for a range of nucleophilic acyl substitution reactions.[2]

The Role of Steric Hindrance

A defining feature of this molecule is the quaternary carbon at the α-position, substituted with two methyl groups and a phenyl ring. This significant steric bulk around the carbonyl group plays a crucial role in its reactivity. While the carbonyl carbon is highly electrophilic, the steric hindrance can modulate the rate of reaction, particularly with bulky nucleophiles.[12] This can be a desirable trait, allowing for greater selectivity in some cases, but it may also necessitate more forcing reaction conditions (e.g., higher temperatures) compared to less hindered acyl chlorides like acetyl chloride.[12]

Key Synthetic Transformations

Caption: Key reactions of 2-Methyl-2-phenylpropanoyl chloride.

-

Nucleophilic Acyl Substitution: This is the primary reaction pathway. The chloride atom is readily displaced by a wide variety of nucleophiles.[2]

-

Esterification: Reaction with alcohols (R'-OH) yields the corresponding esters. This is often performed in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.

-

Amidation: Reaction with primary or secondary amines (R'R''NH) produces amides. Typically, two equivalents of the amine are used—one to act as the nucleophile and the second to neutralize the HCl byproduct.

-

-

Friedel-Crafts Acylation: As an acyl chloride, it is a potent reagent for Friedel-Crafts acylation of aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14] This reaction forms a new carbon-carbon bond and produces an aryl ketone. A key advantage of Friedel-Crafts acylation over alkylation is that the product ketone is deactivated towards further substitution, preventing polyacylation.[13]

Protocol: Ester Synthesis via Acylation

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and a non-nucleophilic base like triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., DCM or THF).

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction.

-

Addition: Slowly add 2-Methyl-2-phenylpropanoyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated sodium bicarbonate solution, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude ester, which can be further purified by column chromatography or distillation.

Central Role in Pharmaceutical Synthesis

The true significance of 2-Methyl-2-phenylpropanoyl chloride is evident in its application as a key intermediate in the synthesis of complex, biologically active molecules.[2] Derivatives of 2-methyl-2-phenylpropionic acid are known to possess potent biological activities, including antihistamine (H1 receptor antagonist) properties.[15][16] This makes the parent acyl chloride a valuable precursor for the development of new antiallergic agents.[15] For instance, the structural motif provided by this reagent is integral to the patented synthesis of pharmaceuticals like bilastine.[15]

Safety, Handling, and Storage

As a reactive acyl chloride, this compound presents specific hazards that demand stringent safety protocols.

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[1] It is also a lachrymator and may cause respiratory irritation.[1] Upon contact with water or moisture, it hydrolyzes to release corrosive hydrogen chloride (HCl) gas.

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[17] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles with side shields.[17][18]

-

Handling: Avoid inhalation of vapors.[17][18] Prevent contact with skin, eyes, and clothing.[17] Keep away from water and incompatible materials.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] It should be stored away from incompatible materials such as strong oxidizing agents, alcohols, amines, and moisture.[17][18]

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste materials must be disposed of in accordance with federal, state, and local regulations.[18]

Conclusion

2-Methyl-2-phenylpropanoyl chloride is more than just a simple acyl chloride; it is a precisely engineered synthetic tool. Its combination of high electrophilicity and significant steric hindrance provides a unique reactivity profile that is highly valued in organic synthesis. From its straightforward preparation to its pivotal role in constructing complex pharmaceutical agents, this reagent demonstrates the power of functional group manipulation and structural design. For the discerning chemist, a comprehensive understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in the pursuit of novel molecular architectures.

References

-

SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

MATERIAL SAFETY DATA SHEETS 2-METHYL-2-PHENYLPROPANOYL CHLORIDE. Cleanchem. [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

-

Acid to Acid Chloride - Common Conditions. organic-chemistry.org. [Link]

-

17.07: Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

- Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds.

-

2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086. PubChem - NIH. [Link]

-

The Role of 2-Methyl-2-phenylpropionic Acid in Organic Synthesis & Drug Discovery. Medium. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

Sources

- 1. 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. biosynth.com [biosynth.com]

- 5. 36293-05-7 | CAS DataBase [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

- 16. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 17. fishersci.com [fishersci.com]

- 18. cleanchemlab.com [cleanchemlab.com]

A Technical Guide to the Physical Properties of 2-Methyl-2-phenylpropanoyl Chloride

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methyl-2-phenylpropanoyl chloride (CAS No. 36293-05-7). Addressed to researchers, chemists, and professionals in drug development, this document synthesizes available data on the compound's identity, structure, and reactivity. A significant focus is placed on the notable absence of experimentally determined thermal and physical data in current literature. To bridge this gap, this guide offers detailed, field-proven methodologies for the experimental determination of critical parameters such as boiling point, density, and refractive index for this moisture-sensitive compound. Furthermore, a predicted spectroscopic profile is presented to aid in its analytical characterization.

Chemical Identity and Structural Framework

2-Methyl-2-phenylpropanoyl chloride, also known by synonyms such as α,α-Dimethylbenzeneacetyl chloride and α-Phenylisobutyryl chloride, is a specialized acyl chloride used in organic synthesis.[1][2] Its structure features a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a carbonyl chloride moiety. This sterically hindered arrangement significantly influences its reactivity and physical characteristics.

The compound's identity is unequivocally established through various standard chemical identifiers, summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 36293-05-7 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁ClO | [2][3][4] |

| Molecular Weight | 182.64 g/mol | [2][3] |

| IUPAC Name | 2-methyl-2-phenylpropanoyl chloride | [2][4] |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)C(=O)Cl | [2][4] |

| InChI | InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | [2][4] |

| InChIKey | XSKYEGXKYATCRE-UHFFFAOYSA-N | [2][4] |

Core Physical Properties: A Noteworthy Data Gap

A thorough review of scientific literature and chemical databases reveals a significant lack of experimentally determined physical properties for 2-Methyl-2-phenylpropanoyl chloride.[3] This absence presents a challenge for process scale-up and reaction modeling. The table below summarizes the current status of available data.

| Physical Property | Value | Comments | Source(s) |

| Physical State | Liquid (presumed) | Not explicitly stated, but typical for similar acyl chlorides. | [5] |

| Melting Point | Data not available | Incompletely characterized in literature. | [3] |

| Boiling Point | Data not available | Incompletely characterized in literature. Expected to require reduced pressure for distillation to prevent decomposition. | [3] |

| Density | Data not available | Not found in surveyed safety data sheets or databases. | [6] |

| Refractive Index | Data not available | - | - |

| logP (Octanol/Water) | 3.3 (Computed) | Indicates moderate lipophilicity and preferential solubility in organic solvents over aqueous media. | [4] |

Expert Insight: The lack of boiling point data is particularly critical. Acyl chlorides can be thermally labile, and attempting distillation at atmospheric pressure without prior characterization risks decomposition. For context, the structurally related but less substituted compound, 2-phenylpropanoyl chloride, boils at 98-100 °C under a reduced pressure of 15 Torr.[3] It is reasonable to hypothesize that 2-Methyl-2-phenylpropanoyl chloride will have a higher boiling point under similar conditions due to its increased molecular weight.

Solubility, Reactivity, and Handling

Solubility Profile

Consistent with the behavior of most acyl chlorides, 2-Methyl-2-phenylpropanoyl chloride is highly reactive towards protic solvents.[3]

-

Aqueous Solvents: It undergoes rapid and exothermic hydrolysis in the presence of water to form 2-methyl-2-phenylpropanoic acid and hydrochloric acid. It should therefore be considered insoluble in water, as a chemical reaction predominates over dissolution.

-

Organic Solvents: It is expected to be readily soluble in a wide range of anhydrous aprotic organic solvents, such as diethyl ether, tetrahydrofuran (THF), dichloromethane (DCM), and toluene.

-

Storage: Due to its moisture sensitivity, it must be stored under a dry, inert atmosphere (e.g., nitrogen or argon) at room temperature.[3][7]

Chemical Reactivity

The primary utility of this compound stems from the electrophilic nature of its carbonyl carbon. It is a key intermediate for introducing the 2-methyl-2-phenylpropanoyl moiety into molecules. Key reactions include:

-

Nucleophilic Acyl Substitution: The chloride is an excellent leaving group, allowing for facile reaction with nucleophiles like alcohols (to form esters) and amines (to form amides).[3]

-

Friedel-Crafts Acylation: It can act as an acylating agent for aromatic compounds in the presence of a Lewis acid catalyst.

-

Grignard Reactions: Reaction with Grignard reagents can lead to the formation of tertiary alcohols after an aqueous workup.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Methyl-2-phenylpropanoyl chloride is a hazardous substance.[4]

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

All manipulations should be performed in a certified chemical fume hood.

-

Personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[6]

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water and seek medical attention.[6]

-

Keep away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.[6]

-

Methodologies for Experimental Characterization

Given the absence of reported data, a laboratory professional would need to perform a systematic characterization. The following protocols are recommended, with an emphasis on the causality behind each step to ensure data integrity for a reactive compound.

Workflow for Physicochemical Characterization

The diagram below outlines a logical workflow for characterizing a moisture-sensitive liquid reagent like 2-Methyl-2-phenylpropanoyl chloride. The central principle is the stringent maintenance of anhydrous conditions throughout all analytical procedures.

Caption: A logical workflow for the systematic characterization of a reactive liquid.

Protocol: Boiling Point Determination (Micro-Method at Reduced Pressure)

Causality: High molecular weight acyl chlorides can decompose at their atmospheric boiling points. Measurement under reduced pressure lowers the boiling temperature, mitigating thermal degradation and providing a more accurate physical constant.[8] The Thiele tube method is ideal for small sample volumes.[9][10]

-

Apparatus Setup: Assemble a micro-boiling point setup using a Thiele tube filled with mineral oil. Attach a small test tube (e.g., 10x75 mm) containing ~0.5 mL of the sample to a thermometer.[9]

-

Capillary Insertion: Place a capillary tube (sealed at one end) into the sample, with the open end down.

-

Vacuum Application: Connect the Thiele tube apparatus to a vacuum line with a manometer. Evacuate the system to a stable, known pressure (e.g., 10-20 Torr).

-

Heating: Gently heat the side arm of the Thiele tube.[10] Observe the capillary tube. A slow stream of bubbles will emerge as dissolved air is expelled.

-

Equilibrium Identification: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample exceeds the applied pressure.

-

Measurement: Remove the heat source. The stream of bubbles will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[11]

-

Documentation: Record the boiling point and the exact pressure at which it was measured.

Protocol: Density Measurement (Pycnometer Method for Moisture-Sensitive Liquids)

Causality: The pycnometer method offers high precision for density determination by accurately measuring the mass of a known volume of liquid.[1][6] For a moisture-sensitive compound, preventing hydrolysis is paramount, as the formation of HCl and the corresponding carboxylic acid would significantly alter the mass and density.

-

Pycnometer Preparation: Thoroughly clean and oven-dry a pycnometer of known volume (e.g., 5 or 10 mL). Allow it to cool to room temperature in a desiccator.

-

Mass of Empty Pycnometer (m1): Weigh the dry, empty pycnometer on an analytical balance to at least four decimal places.

-

Sample Filling (Under Inert Atmosphere): If possible, perform this step in a glove box. Alternatively, quickly fill the pycnometer with the 2-Methyl-2-phenylpropanoyl chloride sample, cap it, and minimize exposure to ambient air.

-

Thermal Equilibration: Place the filled pycnometer in a constant-temperature water bath (e.g., 20.0 °C or 25.0 °C) until it reaches thermal equilibrium (~15-20 minutes). Ensure the liquid level is adjusted precisely to the pycnometer's calibration mark.

-

Mass of Filled Pycnometer (m2): Carefully dry the outside of the pycnometer and weigh it again.

-

Calculation: Calculate the density (ρ) using the formula: ρ = (m2 - m1) / V Where V is the calibrated volume of the pycnometer.

Predicted Spectroscopic Profile

-

¹H NMR (Proton NMR):

-

~7.3-7.5 ppm (multiplet, 5H): Aromatic protons of the monosubstituted phenyl ring.

-

~1.7 ppm (singlet, 6H): Protons of the two equivalent methyl groups attached to the quaternary carbon. The singlet multiplicity is due to the absence of adjacent protons.

-

-

¹³C NMR (Carbon NMR):

-

~175 ppm: Carbonyl carbon (C=O) of the acyl chloride. This is typically deshielded.

-

~140 ppm: Quaternary aromatic carbon (ipso-carbon) attached to the propanoyl group.

-

~126-129 ppm: Aromatic CH carbons.

-

~50 ppm: Quaternary aliphatic carbon.

-

~25 ppm: Equivalent methyl group carbons.

-

-

IR (Infrared) Spectroscopy:

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2990-2950 cm⁻¹ (medium): Aliphatic C-H stretching.

-

~1800 cm⁻¹ (very strong, sharp): This is the most characteristic peak. The C=O stretch of an acyl chloride is at a significantly higher wavenumber than that of ketones or carboxylic acids due to the electron-withdrawing inductive effect of the chlorine atom. For comparison, the C=O stretch in isobutyryl chloride is observed in this region.[12]

-

~1600, 1495, 1450 cm⁻¹ (variable): Aromatic C=C stretching vibrations.

-

Conclusion

2-Methyl-2-phenylpropanoyl chloride is a valuable synthetic intermediate whose physical properties are not well-documented in public literature. This guide consolidates the known identifying and safety information while directly addressing the existing data gaps. By providing detailed, scientifically-grounded protocols for the determination of its boiling point and density, we empower researchers to safely characterize this and other reactive reagents. The predicted spectroscopic profile serves as a reliable benchmark for analytical verification. Further experimental investigation is encouraged to populate the public domain with these critical physical constants.

References

- Smolecule. (n.d.). Buy 2-Methyl-2-phenylpropanoyl chloride | 36293-05-7.

- Generic MSDS Source. (n.d.). MATERIAL SAFETY DATA SHEET 2-METHYL-2-PHENYLPROPANOYL CHLORIDE.

-

Georganics. (n.d.). 2-Methyl-2-phenylpropanoyl chloride - High purity. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12369086, 2-Methyl-2-phenylpropanoyl chloride. Retrieved January 17, 2026, from [Link]

- University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved January 17, 2026, from a university chemistry department's online resources.

-

ChemBK. (2024). 2-phenylpropanoyl chloride. Retrieved January 17, 2026, from [Link]

-

LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 17, 2026, from [Link]

-

Mettler Toledo. (n.d.). 3 Ways to Measure Density Know-How, Hints, and More. Retrieved January 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Propanoyl chloride, 2-methyl-. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

- Oreate AI Blog. (2026). Unlocking the Secrets of Liquid Density: A Practical Guide.

- Nazare, V. (n.d.). Determination of Boiling Point (B.P).

- University of Calgary. (n.d.). Micro-boiling point measurement. Retrieved January 17, 2026, from a university chemistry department's online resources.

- LambdaGeeks. (2022, November 26). Boiling Point Under Vacuum: Detailed Explanations [Video]. YouTube.

Sources

- 1. Unlocking the Secrets of Liquid Density: A Practical Guide - Oreate AI Blog [oreateai.com]

- 2. PROSPRE [prospre.ca]

- 3. minetechnicalservices.com [minetechnicalservices.com]

- 4. 2-Methyl-2-phenylpropanoyl chloride | C10H11ClO | CID 12369086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239) [hmdb.ca]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. Propanoyl chloride, 2-methyl- [webbook.nist.gov]

An In-depth Technical Guide to 2-Methyl-2-phenylpropanoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-2-phenylpropanoyl chloride, a key chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental chemical properties, a detailed synthesis protocol, and its applications, grounded in established scientific literature.

Core Concepts: Structure and Nomenclature

2-Methyl-2-phenylpropanoyl chloride is an acyl chloride characterized by a quaternary carbon atom bonded to a phenyl group, two methyl groups, and a carbonyl chloride moiety. This unique structural arrangement significantly influences its reactivity and utility in organic synthesis.

The nomenclature of this compound is straightforward according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines. The longest carbon chain containing the acyl chloride group is a propanoyl chloride. A phenyl group and two methyl groups are substituents at the second carbon position, leading to the systematic name 2-methyl-2-phenylpropanoyl chloride .[1][2]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source(s) |

| IUPAC Name | 2-methyl-2-phenylpropanoyl chloride | [1][2] |

| CAS Number | 36293-05-7 | [3] |

| Molecular Formula | C₁₀H₁₁ClO | [1][3] |

| Molecular Weight | 182.64 g/mol | [1][2] |

| Canonical SMILES | CC(C)(C1=CC=CC=C1)C(=O)Cl | [1] |

| InChI Key | XSKYEGXKYATCRE-UHFFFAOYSA-N | [1] |

| Boiling Point | Data not available. For comparison, the related 2-phenylpropanoyl chloride has a boiling point of 98-100 °C at 15 Torr. | [1][4] |

| Calculated LogP | 2.72960 | [1] |

Synthesis of 2-Methyl-2-phenylpropanoyl Chloride: A Validated Protocol

The most common and efficient method for the preparation of 2-Methyl-2-phenylpropanoyl chloride is the reaction of its parent carboxylic acid, 2-methyl-2-phenylpropanoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.

The causality behind this choice lies in the high reactivity of thionyl chloride with the carboxylic acid's hydroxyl group, converting it into a highly effective leaving group. This facilitates nucleophilic attack by the chloride ion, leading to the formation of the desired acyl chloride. To ensure the complete conversion of the carboxylic acid, a slight excess of the chlorinating agent is typically employed.[1]

Experimental Protocol: Synthesis from 2-Methyl-2-phenylpropanoic Acid

This protocol is a self-validating system, designed for high yield and purity.

Materials:

-

2-Methyl-2-phenylpropanoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent like dichloromethane)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-phenylpropanoic acid in a minimal amount of anhydrous toluene. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent any reaction with atmospheric moisture.

-

Addition of Thionyl Chloride: While stirring, slowly add a slight molar excess (approximately 1.2 to 1.5 equivalents) of thionyl chloride to the solution at room temperature. The addition is typically done via a dropping funnel. A vigorous evolution of HCl and SO₂ gas will be observed; therefore, this step must be performed in a well-ventilated fume hood.

-

Reaction Progression: After the initial effervescence subsides, gently heat the reaction mixture to reflux (optimal temperatures typically range from 60 to 80 degrees Celsius).[1] Maintain the reflux for 2-3 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Care should be taken as the product is moisture-sensitive.

-

The crude 2-Methyl-2-phenylpropanoyl chloride can be purified by fractional distillation under reduced pressure to yield a colorless to pale yellow liquid.

-

Chemical Reactivity and Applications

As a halogenated organic compound, 2-Methyl-2-phenylpropanoyl chloride is a versatile precursor for the synthesis of other organic compounds.[3] Its high reactivity stems from the electrophilic nature of the carbonyl carbon and the presence of a good leaving group (chloride).

This compound is a key intermediate in the production of pharmaceuticals and dyes.[3] For instance, it can be used in the synthesis of phenylacetic acid derivatives.[3] The reactivity of 2-Methyl-2-phenylpropanoyl chloride has been studied, including its interactions with halides and transition metals.[3] Under certain conditions, it can undergo decarbonylation to form phenylacetaldehyde and carbon monoxide.[3]

The primary utility of 2-Methyl-2-phenylpropanoyl chloride in drug development and organic synthesis lies in its ability to participate in nucleophilic acyl substitution reactions. It readily reacts with a variety of nucleophiles to introduce the 2-methyl-2-phenylpropanoyl moiety into a target molecule.

Key Reactions and Applications:

-

Esterification: Reaction with alcohols in the presence of a non-nucleophilic base (e.g., pyridine) yields the corresponding esters. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.

-

Amidation: Reaction with primary or secondary amines produces amides. This reaction is crucial for the formation of peptide bonds and the synthesis of a wide range of bioactive molecules.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), 2-Methyl-2-phenylpropanoyl chloride can acylate aromatic rings, forming new carbon-carbon bonds. This is a powerful tool for building complex molecular architectures.

Safety and Handling

2-Methyl-2-phenylpropanoyl chloride is a corrosive and moisture-sensitive compound. It is crucial to handle it with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.

It is classified as causing severe skin burns and eye damage. It may also cause respiratory irritation. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Store the compound in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, alcohols, and amines.

Conclusion

2-Methyl-2-phenylpropanoyl chloride is a valuable and reactive intermediate in organic synthesis with significant applications in the pharmaceutical and chemical industries. Its synthesis from the corresponding carboxylic acid is a well-established and efficient process. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

ChemBK. (2024, April 9). 2-phenylpropanoyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-2-phenylpropanoyl chloride. Retrieved from [Link]

Sources

2-Methyl-2-phenylpropanoyl chloride synthesis from 2-methyl-2-phenylpropanoic acid

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-phenylpropanoyl Chloride from 2-Methyl-2-phenylpropanoic Acid

Introduction: The Strategic Importance of 2-Methyl-2-phenylpropanoyl Chloride

2-Methyl-2-phenylpropanoyl chloride is a highly reactive and valuable intermediate in organic synthesis. As a derivative of 2-methyl-2-phenylpropanoic acid, it serves as a crucial building block in the development of various pharmaceuticals and specialty chemicals.[1][2] Its utility stems from the acyl chloride functional group, which is an excellent electrophile for introducing the 2-methyl-2-phenylpropanoyl moiety into a target molecule. This conversion from the relatively inert carboxylic acid to the activated acyl chloride is a cornerstone transformation, enabling a wide array of subsequent reactions such as esterifications, amidations, and Friedel-Crafts acylations.[3]

This guide provides an in-depth analysis of the primary methodologies for synthesizing 2-methyl-2-phenylpropanoyl chloride from its parent carboxylic acid. We will explore the mechanistic underpinnings of common chlorinating agents, provide a field-proven experimental protocol, and compare the strategic advantages of each approach to empower researchers in making informed decisions for their specific synthetic campaigns.

Part 1: Mechanistic Overview of Acyl Chloride Formation

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom (-Cl). This is necessary because the hydroxyl group is a poor leaving group. The reaction is facilitated by chlorinating agents that first convert the hydroxyl into a better leaving group. The three most common classes of reagents for this transformation are thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides (PCl₃ and PCl₅).

Thionyl Chloride (SOCl₂)

Thionyl chloride is arguably the most common and cost-effective reagent for this transformation on a laboratory scale.[4] A key advantage is that the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[5][6]

Mechanism of Action: The reaction proceeds through a chlorosulfite intermediate. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. This is followed by the departure of the chlorosulfite group, which decomposes into the stable gaseous products SO₂ and HCl, driving the reaction to completion.[7]

Caption: General mechanism for acyl chloride synthesis using thionyl chloride.

The reaction can be performed neat (using thionyl chloride as the solvent) or in an inert solvent like dichloromethane (DCM) or toluene.[8][9] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction, particularly for less reactive acids.[3]

Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder and more selective reagent than thionyl chloride, often preferred for substrates with sensitive functional groups.[3] Its byproducts—carbon dioxide (CO₂), carbon monoxide (CO), and HCl—are all gaseous, ensuring a very clean reaction profile and straightforward workup.[4]

Mechanism of Action: The reaction is almost always catalyzed by DMF. DMF first reacts with oxalyl chloride to form the electrophilic Vilsmeier reagent, an iminium salt. The carboxylic acid then attacks this active species. A subsequent intramolecular rearrangement releases the acyl chloride along with CO, CO₂, and regenerates the DMF catalyst.

Caption: Catalytic cycle for acyl chloride synthesis using oxalyl chloride and DMF.

This method is highly efficient and typically proceeds at room temperature or below, making it ideal for thermally labile compounds.[10] The primary drawback is the higher cost and toxicity of oxalyl chloride compared to thionyl chloride.[3][11]

Phosphorus Chlorides (PCl₃ and PCl₅)

Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) are also effective chlorinating agents.[12][13] PCl₅ is a more powerful reagent and reacts with carboxylic acids at room temperature.[5][6] PCl₃ is less reactive and often requires heating.

A significant disadvantage of these reagents is the formation of non-volatile, phosphorus-containing byproducts. PCl₅ produces phosphorus oxychloride (POCl₃), while PCl₃ yields phosphorous acid (H₃PO₃).[5][6][12] These byproducts must be separated from the desired acyl chloride, typically by fractional distillation, which can complicate the purification process.[5][13] For this reason, they are often less preferred in modern laboratory settings for this specific transformation unless a specific reactivity profile is required.[10]

Part 2: Comparative Analysis of Chlorinating Agents

The choice of reagent is a critical decision based on substrate sensitivity, scale, cost, and available purification equipment.

| Reagent | Typical Conditions | Byproducts | Purification | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Neat or inert solvent, reflux (e.g., 80 °C)[8] | SO₂(g), HCl(g) | Simple; excess reagent removed by distillation/vacuum[14] | Inexpensive, readily available, gaseous byproducts[3] | Harsh conditions, can cause side reactions with sensitive substrates |

| Oxalyl Chloride ((COCl)₂) | Inert solvent (DCM), cat. DMF, 0 °C to RT[4] | CO(g), CO₂(g), HCl(g) | Very simple; reagents and byproducts are volatile | Mild conditions, high selectivity, very clean reaction[3] | Expensive, highly toxic, moisture-sensitive[11] |

| Phosphorus Pentachloride (PCl₅) | Neat or inert solvent, room temperature[5][10] | POCl₃(l), HCl(g) | Fractional distillation required to separate from POCl₃[12] | Highly reactive, effective for unreactive acids | Solid reagent, difficult purification, phosphorus waste[10] |

| Phosphorus Trichloride (PCl₃) | Neat, heating required | H₃PO₃(s) | Fractional distillation required to separate from H₃PO₃[5] | Less harsh than PCl₅ | Slower reaction, difficult purification, phosphorus waste |

Part 3: Detailed Experimental Protocol

This protocol details the synthesis of 2-methyl-2-phenylpropanoyl chloride using thionyl chloride, a robust and widely applicable method.[15]

Safety First: Thionyl chloride is highly toxic, corrosive, and reacts violently with water to release HCl and SO₂ gases.[16][17][18] This entire procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber or laminate), and safety goggles/face shield, is mandatory.[16][18] Ensure all glassware is thoroughly dried before use.

Materials and Equipment

-

Reagents:

-

2-methyl-2-phenylpropanoic acid

-

Thionyl chloride (SOCl₂), ≥99% purity

-

Inert solvent (optional, e.g., anhydrous toluene or DCM)

-

-

Equipment:

-

Round-bottom flask (sized appropriately for the scale)

-

Reflux condenser with a gas outlet connected to a scrubbing system (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂)

-

Heating mantle with a stirrer

-

Magnetic stir bar

-

Apparatus for distillation or rotary evaporation under vacuum to remove excess thionyl chloride

-

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-methyl-2-phenylpropanoyl chloride.

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-phenylpropanoic acid (1.0 eq).

-

Reagent Addition: Under a nitrogen or argon atmosphere (optional but recommended), slowly add thionyl chloride (1.5 to 2.0 eq). The addition may cause initial gas evolution and a slight temperature increase. The reaction can be run neat or with an anhydrous solvent like toluene.

-

Reaction: Attach the reflux condenser connected to a gas trap. Heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) and maintain it for 2-4 hours. The reaction is typically complete when the evolution of gases (HCl and SO₂) ceases.

-

Workup: Cool the reaction mixture to room temperature. The excess, unreacted thionyl chloride must be removed. This is best accomplished by distillation at atmospheric pressure, followed by placing the flask under a high vacuum.[8][14] Alternatively, the excess thionyl chloride can be co-evaporated by adding an anhydrous solvent like toluene and removing it via rotary evaporation (ensure the vacuum pump is protected with a cold trap and/or base trap).[19]

-

Product Isolation: The resulting crude 2-methyl-2-phenylpropanoyl chloride is typically a pale yellow oil and is often pure enough for use in subsequent steps without further purification.[14][19]

-

Purification (Optional): For applications requiring high purity, the crude product can be purified by fractional distillation under reduced pressure.[20]

Part 4: Characterization and Storage

-

Characterization: The product can be characterized by standard spectroscopic methods. The formation of the acyl chloride can be confirmed by IR spectroscopy (strong C=O stretch at ~1790-1815 cm⁻¹) and NMR spectroscopy. Note that acyl chlorides are highly reactive, and samples for NMR should be prepared in anhydrous deuterated solvents (e.g., CDCl₃). For analysis by chromatography (TLC/HPLC), the acyl chloride should first be quenched with an alcohol (e.g., methanol) or an amine to form a stable ester or amide derivative.[19]

-

Storage: 2-Methyl-2-phenylpropanoyl chloride is moisture-sensitive and will hydrolyze back to the carboxylic acid upon contact with water or humid air. It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[11]

Conclusion

The synthesis of 2-methyl-2-phenylpropanoyl chloride from 2-methyl-2-phenylpropanoic acid is a fundamental and enabling transformation for drug development and chemical research. While several reagents can accomplish this conversion, thionyl chloride and oxalyl chloride represent the most practical and efficient choices for laboratory synthesis. The selection between them hinges on a careful balance of substrate sensitivity, cost, and safety considerations. By understanding the underlying mechanisms and adhering to rigorous experimental technique and safety protocols, researchers can reliably produce this key synthetic intermediate with high purity and yield.

References

-

Preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

-

Acyl chloride. Wikipedia. [Link]

-

Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. [Link]

-

Acids to Acyl Chlorides, Part 3: Phosphorus Chlorides. YouTube. [Link]

-

Preparation of Acyl Chlorides. Chemistry LibreTexts. [Link]

-

Preparation of acyl (acid) chlorides (video). Khan Academy. [Link]

-

High Quality Carboxylic Acid To Acyl Chloride Factory and Manufacturers, Suppliers. PTG Advanced Catalysts Co., Ltd. [Link]

-

Procedure - N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. Organic Syntheses. [Link]

- WO 2014/188453 A2 - A novel process for the preparation of bilastine.

-

Synthesis of (±)-2-phenylpropionic acid chloride. PrepChem.com. [Link]

-

Converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

- US3547960A - Catalysts for the preparation of acid halides.

- WO2009102155A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

-

2-Methyl-2-phenylpropanoyl chloride. PubChem. [Link]

- US8633223B2 - Process for preparation of 2-methyl-2′-phenylpropionic acid derivatives and novel intermediate compounds.

-

2-phenylpropanoyl chloride - Physico-chemical Properties. ChemBK. [Link]

-

Acid to Acid Chloride - Common Conditions. Organic Chemistry Data. [Link]

- EP2240464A2 - Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds.

-

Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Justia Patents. [Link]

- US8367704B2 - Process for preparation of 2-methyl-2′ phenylpropionic acid derivatives and novel intermediate compounds.

- CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

-

Propanoyl chloride, 2-methyl-. NIST WebBook. [Link]

-

2-Methyl-2-phenylpropanoyl chloride - High purity. Georganics. [Link]

-

Synthesis of Acyl Chlorides with Thionyl Chloride. Reddit. [Link]

-

Procedure - (S)-2-(tert-Butoxycarbonylamino)-3-methylbutanoic acid. Organic Syntheses. [Link]

-

The Molecular Industrial Revolution: Automated Synthesis of Small Molecules. National Institutes of Health (NIH). [Link]

- CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.

-

2-phenylpropionic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

- CN101823958A - New synthesis method and application of 2-methyl-2-arylpropyl carboxylic ester.

-

Why is this compound named 2-methyl-2-phenylpropanoic acid and not 2,2-dimethyl-2-phenylpropanoic acid? Reddit. [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health (NIH). [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Methyl-2-phenylpropanoyl chloride - High purity | EN [georganics.sk]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Khan Academy [khanacademy.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. US8633223B2 - Process for preparation of 2-methyl-2â²-phenylpropionic acid derivatives and novel intermediate compounds - Google Patents [patents.google.com]

- 10. m.youtube.com [m.youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. prepchem.com [prepchem.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. fishersci.com [fishersci.com]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. westliberty.edu [westliberty.edu]

- 19. reddit.com [reddit.com]

- 20. chembk.com [chembk.com]

Spectroscopic Characterization of 2-Methyl-2-phenylpropanoyl Chloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-methyl-2-phenylpropanoyl chloride (C₁₀H₁₁ClO), a key intermediate in various organic syntheses. Due to the limited availability of public domain experimental spectra for this specific compound, this guide will focus on the predicted spectroscopic data based on established principles and analogous compound analysis. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this molecule.

Introduction: The Importance of Spectroscopic Analysis

2-Methyl-2-phenylpropanoyl chloride is a valuable acylating agent, utilized in the synthesis of a range of chemical entities.[1] Its reactivity and the purity of the final products are directly linked to its chemical structure. Therefore, unambiguous confirmation of its identity and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings of these techniques and provide a detailed, predicted analysis of the spectral data for 2-methyl-2-phenylpropanoyl chloride.

Molecular Structure and Key Features

Understanding the molecular structure is fundamental to interpreting its spectroscopic data. 2-Methyl-2-phenylpropanoyl chloride possesses a quaternary carbon attached to a phenyl group, two methyl groups, and a carbonyl chloride moiety.

Molecular Structure of 2-Methyl-2-phenylpropanoyl Chloride

Caption: Ball-and-stick model of 2-methyl-2-phenylpropanoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol (General)

Sample Preparation: A sample of 2-methyl-2-phenylpropanoyl chloride (typically 5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals:

-

Aromatic Protons: The five protons on the phenyl ring will likely appear as a complex multiplet in the range of δ 7.2-7.5 ppm . The exact chemical shifts and coupling patterns will depend on the electronic effects of the propanoyl chloride group.

-

Methyl Protons: The six protons of the two equivalent methyl groups will appear as a sharp singlet at approximately δ 1.6 ppm . The equivalence of these protons is due to the free rotation around the C-C single bond.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| 7.2-7.5 | Multiplet |

| 1.6 | Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show six signals, corresponding to the different carbon environments in the molecule.

-

Carbonyl Carbon: The carbonyl carbon of the acyl chloride is expected to be significantly deshielded and appear at approximately δ 175-180 ppm .[2]

-

Aromatic Carbons: The phenyl group will exhibit four signals: one for the ipso-carbon (attached to the quaternary carbon) around δ 140-145 ppm , and three others for the ortho, meta, and para carbons in the range of δ 125-130 ppm .

-

Quaternary Carbon: The quaternary carbon atom is predicted to have a chemical shift in the range of δ 45-55 ppm .

-

Methyl Carbons: The two equivalent methyl carbons are expected to resonate at approximately δ 25-30 ppm .

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| 175-180 | Carbonyl (C=O) |

| 140-145 | Aromatic (ipso-C) |

| 125-130 | Aromatic (ortho, meta, para-C) |

| 45-55 | Quaternary (C) |

| 25-30 | Methyl (2 x CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol (General)

Sample Preparation: A thin film of the neat liquid sample would be placed between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer.

Predicted IR Spectrum

The IR spectrum of 2-methyl-2-phenylpropanoyl chloride is expected to be dominated by a very strong absorption band characteristic of the acyl chloride functional group.

-

C=O Stretch: A very strong and sharp absorption band is predicted to appear in the region of 1780-1815 cm⁻¹ .[3] This high frequency is characteristic of the carbonyl stretch in acyl chlorides, which is higher than that of ketones, aldehydes, and carboxylic acids due to the inductive effect of the chlorine atom.[4]

-

C-Cl Stretch: A medium to strong absorption is expected in the fingerprint region, typically between 550-730 cm⁻¹ , corresponding to the C-Cl stretching vibration.[5]

-

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹ due to the C-H stretching of the aromatic ring.

-

Aliphatic C-H Stretch: Bands corresponding to the C-H stretching of the methyl groups will appear just below 3000 cm⁻¹ .

-

Aromatic C=C Bending: Several characteristic bands for the phenyl group will be present in the 1450-1600 cm⁻¹ region.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Intensity |

| > 3000 | Weak-Medium |

| < 3000 | Medium |

| 1780-1815 | Very Strong |

| 1450-1600 | Medium |

| 550-730 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol (General)

Sample Introduction: The sample would be introduced into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC).

Ionization: Electron ionization (EI) is a common technique for this type of molecule.

Data Acquisition: The mass spectrum would be recorded, showing the relative abundance of ions at different mass-to-charge ratios (m/z).

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of 2-methyl-2-phenylpropanoyl chloride (molecular weight: 182.64 g/mol ) is expected to show a molecular ion peak and several characteristic fragment ions.[6]

-

Molecular Ion (M⁺): A peak at m/z 182 (and a smaller peak at m/z 184 due to the ³⁷Cl isotope) is expected, although it may be of low intensity due to the lability of the acyl chloride.

-

Base Peak (Acylium Ion): The most prominent peak (base peak) is predicted to be at m/z 147 . This corresponds to the loss of the chlorine radical (•Cl) from the molecular ion to form a stable acylium ion.[7]

-

Loss of CO: The acylium ion can further lose a molecule of carbon monoxide (CO) to give a fragment at m/z 119 .

-

Tropylium Ion: Rearrangement and fragmentation of the m/z 119 ion can lead to the formation of the highly stable tropylium ion at m/z 91 .

-

Phenyl Cation: A peak at m/z 77 corresponding to the phenyl cation is also possible.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathway for 2-methyl-2-phenylpropanoyl chloride under electron ionization.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for 2-methyl-2-phenylpropanoyl chloride. By leveraging fundamental principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a detailed spectral profile for this important chemical intermediate. While predicted data is a valuable tool, experimental verification remains the gold standard. This guide serves as a robust framework for researchers to interpret experimental data once it becomes available, ensuring the accurate identification and quality control of 2-methyl-2-phenylpropanoyl chloride in their synthetic endeavors.

References

-

Wikipedia. Acyl chloride. Wikipedia. [Link]. Accessed January 17, 2026.

-

University of Calgary. Ch20: Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]. Accessed January 17, 2026.

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]. Accessed January 17, 2026.

-

Chemistry LibreTexts. 8.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]. Accessed January 17, 2026.

-

Unknown. Infrared Spectroscopy. [Link]. Accessed January 17, 2026.

-

Reddit. How to identify an Acyl Chloride in an IR spectra? Reddit. [Link]. Accessed January 17, 2026.

-

Unknown. Infrared spectra of acid chlorides. Chemistry. [Link]. Accessed January 17, 2026.

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. [Link]. Accessed January 17, 2026.

-

PubChem. 2-Methyl-2-phenylpropanoyl chloride. PubChem. [Link]. Accessed January 17, 2026.

Sources

An In-depth Technical Guide to the Synthesis and Characterization of α-Phenylisobutyryl Chloride

Foreword: The Role of Acyl Chlorides in Modern Synthesis

α-Phenylisobutyryl chloride, also known as 2-phenylisobutyryl chloride, is a versatile bifunctional molecule, integrating the steric influence of a quaternary α-carbon with the high reactivity of an acyl chloride. This structural motif makes it a valuable intermediate in the synthesis of pharmaceuticals, fine chemicals, and polymers. Its utility as a robust acylating agent and a chiral derivatization reagent in analytical chemistry further underscores its importance.[1] This guide provides a comprehensive overview of its synthesis from 2-phenylisobutyric acid and its subsequent characterization using modern analytical techniques. The protocols and explanations are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure success and safety.

Synthesis of α-Phenylisobutyryl Chloride

The most direct and widely adopted method for synthesizing α-phenylisobutyryl chloride is the reaction of 2-phenylisobutyric acid with thionyl chloride (SOCl₂).[1] This method is favored due to its efficiency and the nature of its byproducts.

Reaction Principle and Mechanistic Insight

The conversion of a carboxylic acid to an acyl chloride involves the substitution of the hydroxyl (-OH) group with a chlorine atom. The hydroxyl group is a poor leaving group, and thus, must first be converted into a better one. Thionyl chloride serves this purpose excellently.

The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.[2][3] This is followed by the expulsion of a chloride ion and a proton transfer. The intermediate subsequently collapses, releasing gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl).[4] The evolution of these gaseous byproducts is entropically favorable and drives the reaction to completion, making this an essentially irreversible process.[3][4]

Caption: Synthesis of α-Phenylisobutyryl Chloride.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale. All operations must be performed in a well-ventilated chemical fume hood.

Materials and Equipment:

-

2-Phenylisobutyric acid

-

Thionyl chloride (SOCl₂), preferably freshly distilled

-

Anhydrous solvent (e.g., dichloromethane or toluene), if desired

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Gas outlet/trap (to neutralize HCl and SO₂ gas, e.g., with a sodium hydroxide solution)

-

Heating mantle

-

Distillation apparatus for purification

Procedure:

-

Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser. Ensure the entire apparatus is free of moisture, as thionyl chloride and the product are moisture-sensitive.[5][6]

-

Charging the Flask: In the fume hood, charge the flask with 2-phenylisobutyric acid (1.0 equivalent). Add thionyl chloride (1.5 to 2.0 equivalents).[7] Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid. The reaction can also be run in an inert solvent like dichloromethane.[1]

-

Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is 76 °C) with stirring.[7] Continue heating for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. The excess thionyl chloride can be removed by distillation.[8] The lower boiling point of thionyl chloride compared to the product allows for its selective removal.

-

Purification: The crude α-phenylisobutyryl chloride is then purified by fractional distillation under reduced pressure (vacuum distillation).[1] This step is crucial to remove any non-volatile impurities and obtain a product of high purity. The boiling point is reported as 122-125 °C at 20 mmHg.

Characterization and Quality Control

Proper characterization is essential to confirm the identity and purity of the synthesized α-phenylisobutyryl chloride. A combination of physical property measurements and spectroscopic analysis provides a comprehensive quality assessment.

Caption: Workflow for Characterization and QC.

Physical Properties

A summary of the key physical and chemical properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁ClO | [1] |

| Molecular Weight | 182.65 g/mol | [1] |

| Appearance | Clear, pale yellow to yellow liquid | [1] |

| Boiling Point | 122-125 °C / 20 mmHg | [9] |

| Density | 1.093 g/mL at 25 °C | [9] |

| Refractive Index (n²⁰/D) | 1.516 | [9] |

Spectroscopic Data Interpretation

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the presence of the acyl chloride functional group. The most prominent feature in the IR spectrum of α-phenylisobutyryl chloride is a very strong and sharp absorption band corresponding to the carbonyl (C=O) stretch.

-

C=O Stretch: Expected in the range of 1785-1815 cm⁻¹ . This frequency is significantly higher than that of the starting carboxylic acid (typically ~1700-1725 cm⁻¹) due to the electron-withdrawing inductive effect of the chlorine atom.[10]

-

C-Cl Stretch: A weaker absorption may be observed in the fingerprint region.

-

Aromatic C-H and C=C Stretches: Peaks corresponding to the phenyl group will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The expected signals for α-phenylisobutyryl chloride are:

-

Aromatic Protons (C₆H₅): A multiplet in the range of ~7.2-7.4 ppm , integrating to 5H.

-

Methyl Protons (C(CH₃)₂): A singlet at approximately ~1.6-1.7 ppm , integrating to 6H. The two methyl groups are chemically equivalent.

-

-

¹³C NMR: The key signals in the ¹³C NMR spectrum would include:

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): The spectrum should show a molecular ion peak at m/z = 182 , corresponding to the C₁₀H₁₁³⁵ClO formula. An isotope peak ([M+2]⁺) at m/z = 184 with approximately one-third the intensity of the M⁺ peak will also be present, which is characteristic of a molecule containing one chlorine atom.[11]

-

Key Fragmentation: A common fragmentation pathway for acyl chlorides is the loss of the chlorine radical, followed by the loss of carbon monoxide. Expect to see significant peaks at:

Safety, Handling, and Storage

α-Phenylisobutyryl chloride is a hazardous chemical that requires careful handling.

-

Hazards: It is corrosive and causes severe skin burns and eye damage.[11][13] Inhalation of its vapors may cause respiratory irritation.[5] It is also highly flammable and reacts with water, alcohols, bases, and strong oxidizing agents.[5][6]

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[14]

-

Handling: Use only non-sparking tools and ensure equipment is grounded to prevent static discharge.[5] Avoid contact with skin, eyes, and clothing. In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[5][15] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.

References

-

Organic Syntheses. Procedure for N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98173, 2-Phenylbutyryl chloride. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 5). 2-Phenylbutyryl Chloride: Comprehensive Overview and Applications. Retrieved from [Link]

-

National Institute of Standards and Technology. 2-Phenylbutyryl chloride in NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

SpectraBase. 2-Phenylbutyryl chloride 13C Nuclear Magnetic Resonance (NMR) Chemical Shifts. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. 2-Phenylbutyryl chloride IR Spectrum. (n.d.). Retrieved from [Link]

-

Organic Syntheses. n-BUTYRYL CHLORIDE. (n.d.). Retrieved from [Link]

-

Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

-

ChemTube3D. Acid Chloride Formation - Thionyl Chloride. (n.d.). Retrieved from [Link]

-

Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. Retrieved from [Link]

-

Wikipedia. Isobutyryl chloride. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62325, Isobutyryl chloride. Retrieved from [Link]

-

Lukáč, I. (2008). Synthesis of 1-phenylbut-3-ene-1,2-dione and its attempted radical polymerization. ResearchGate. Retrieved from [Link]

- Google Patents. CN102199083A - Chemical synthetic method for n-butyryl chloride. (n.d.).

- Google Patents. CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride. (n.d.).

-

Flett, L. H. (1966). Purification of thionyl chloride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 761. Retrieved from [Link]

- Google Patents. US6093286A - Process for purifying n-butyl chloride. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemtube3d.com [chemtube3d.com]

- 3. youtube.com [youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Phenylbutyryl chloride, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Phenylbutyryl chloride | 36854-57-6 [chemicalbook.com]

- 10. 2-Phenylbutyryl chloride [webbook.nist.gov]

- 11. 2-Phenylbutyryl chloride | C10H11ClO | CID 98173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

Reactivity of 2-Methyl-2-phenylpropanoyl chloride with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Methyl-2-phenylpropanoyl Chloride with Nucleophiles

Introduction

2-Methyl-2-phenylpropanoyl chloride is a specialized acyl chloride of significant interest in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a quaternary carbon atom alpha to the carbonyl group, presents a unique combination of electronic and steric factors that profoundly influence its reactivity. The presence of the highly electrophilic acyl chloride moiety predisposes it to nucleophilic attack, while the bulky phenyl and dimethyl substituents create substantial steric hindrance.

This guide provides a comprehensive technical overview of the reactivity of 2-methyl-2-phenylpropanoyl chloride with common classes of nucleophiles. We will delve into the mechanistic underpinnings of these reactions, explore the causal relationships behind experimental choices, and provide field-proven protocols for researchers, scientists, and drug development professionals. Understanding and controlling the reactivity of this sterically encumbered building block is paramount to its successful application in multi-step synthesis.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for safe handling, accurate measurement, and optimal reaction design.

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO |

| Molecular Weight | 182.65 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | ~104-106 °C at 10 mmHg |

| Density | ~1.08 g/mL at 25 °C |

| Key Characteristic | Moisture sensitive; exhibits high steric hindrance |

Part 1: Core Reactivity and Mechanistic Principles